Copigmentation Colour Intensification with Rutin: 3.4‑Fold Greater Response than Malvidin-3-glucoside
When complexed with the flavonol glycoside rutin under conditions simulating grape juice, malvidin-3-p-coumarylglucoside (Mv3pCou) produced a maximum colour intensification of 490%, compared with only 145% for the non‑acylated malvidin-3-glucoside (Mv3glc) [1]. The tetrasubstituted malvidin-3-p-coumarylglucoside-5-glucoside yielded 500%, while the diglucoside malvidin-3,5-diglucoside reached 1000%, establishing a clear rank order driven by glycosylation pattern and acylation status [1].
| Evidence Dimension | Maximum colour intensification (%) in the presence of rutin copigment |
|---|---|
| Target Compound Data | 490% |
| Comparator Or Baseline | Malvidin-3-glucoside: 145%; Malvidin-3,5-diglucoside: 1000% (upper reference); Malvidin-3-p-coumarylglucoside-5-glucoside: 500% |
| Quantified Difference | 3.4‑fold higher colour intensification vs. malvidin-3-glucoside |
| Conditions | Anthocyanin concentration range 4 × 10⁻⁶ to 4 × 10⁻³ M; rutin 0–2.4 × 10⁻² M; grape‑juice‑mimetic conditions; UV/Vis spectroscopy at absorption maxima. |
Why This Matters
For food‑colorant formulation or beverage colour optimisation, selecting Mv3pCou over Mv3glc yields a substantially larger colour boost from the same copigment dose, directly impacting colour intensity per unit cost.
- [1] Asen, S.; Stewart, R. N.; Norris, K. H. (1978). Co-pigmentation of anthocyanins under physiological conditions. Journal of Food Science, 43(2), 517–520. View Source
